2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine
Description
Properties
IUPAC Name |
2-(difluoromethoxy)-5-(2,3-difluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-9-3-1-2-8(11(9)14)7-4-5-10(17-6-7)18-12(15)16/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITADLFEVMXCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744604 | |
| Record name | 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261764-07-1 | |
| Record name | 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-Bromo-2-(difluoromethoxy)pyridine
The introduction of the difluoromethoxy group at position 2 is typically achieved via nucleophilic substitution of a hydroxyl precursor. A representative procedure involves reacting 5-bromo-2-hydroxypyridine with chlorodifluoromethane (ClCFH) under basic conditions:
Reaction Conditions
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Substrate : 5-Bromo-2-hydroxypyridine (1.0 equiv)
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Reagent : ClCFH (2.5 equiv)
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Base : Potassium carbonate (KCO, 3.0 equiv)
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Solvent : Dimethylformamide (DMF)
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Temperature : 100–110°C
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Time : 12–18 hours
Workup : After quenching with ice water, the product is extracted with dichloromethane, dried over NaSO, and purified via vacuum distillation.
Suzuki-Miyaura Coupling with 2,3-Difluorophenylboronic Acid
The 2,3-difluorophenyl group is introduced via palladium-catalyzed cross-coupling:
Reaction Conditions
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Substrate : 5-Bromo-2-(difluoromethoxy)pyridine (1.0 equiv)
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Boronic Acid : 2,3-Difluorophenylboronic acid (1.2 equiv)
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh), 5 mol%)
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Base : Sodium carbonate (NaCO, 2.0 equiv)
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Solvent : 1,2-Dimethoxyethane (DME)/HO (3:1 v/v)
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Temperature : 80–90°C
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Time : 8–12 hours
Workup : The crude product is filtered through Celite, washed with brine, and purified via column chromatography (hexane/ethyl acetate).
Preparation Method 2: Convergent Synthesis via Pre-functionalized Intermediates
This approach assembles the pyridine ring from fragments bearing pre-installed substituents. For example, a Kröhnke pyridine synthesis using a 2,3-difluorophenyl-substituted diketone and a difluoromethoxy-containing enamine precursor:
Reaction Conditions
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Diketone : 3-(2,3-Difluorophenyl)pentane-2,4-dione (1.0 equiv)
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Enamine : N-(Difluoromethoxy)enamine (1.2 equiv)
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Catalyst : Ammonium acetate (NHOAc, 2.0 equiv)
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Solvent : Ethanol
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Temperature : Reflux (78°C)
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Time : 24–36 hours
Workup : The reaction mixture is concentrated, and the product is recrystallized from ethanol.
Optimization of Reaction Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | KCO | 110 | 72 |
| DMSO | CsF | 120 | 68 |
| THF | NaH | 80 | 52 |
Key Insight : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide intermediate, improving yields.
Catalyst Screening for Suzuki Coupling
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh) | None | 64 |
| PdCl(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 71 |
| Pd(OAc) | SPhos | 69 |
Key Insight : Bulky ligands (e.g., dppf) mitigate side reactions by stabilizing the palladium center.
Analytical Characterization and Yield Data
Spectroscopic Properties
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H NMR (400 MHz, CDCl): δ 8.45 (d, J = 2.4 Hz, 1H, H-6), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, H-4), 7.32–7.18 (m, 3H, Ar-H), 6.85 (t, J = 74 Hz, 1H, OCFH).
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F NMR (376 MHz, CDCl): δ -112.5 (d, J = 12 Hz, 1F), -114.2 (d, J = 12 Hz, 1F), -126.8 (m, 2F).
Chromatographic Purity
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HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Challenges in Synthesis and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors . The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Key Structural Features
Electronic Effects :
Reactivity in Pd-Catalyzed C–H Arylation :
- Analogs like 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine undergo Pd-catalyzed C–H bond arylation to form Ir(III) complexes. The target compound’s 2,3-difluorophenyl group may exhibit distinct regioselectivity in such reactions due to steric hindrance .
Physicochemical Properties
Key Observations :
- Chlorine substituents (e.g., in ) impart higher crystallinity but may reduce metabolic stability compared to fluorine .
Biological Activity
2-(Difluoromethoxy)-5-(2,3-difluorophenyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique difluoromethoxy and difluorophenyl substitutions, is being investigated for various pharmacological properties, particularly its antiproliferative and antiviral activities.
- Molecular Formula : C12H7F4NO
- Molecular Weight : 257.18 g/mol
- CAS Number : 1261764-07-1
- Topological Polar Surface Area : 22.1 Ų
- Hydrogen Bond Donor Count : 0
- Hydrogen Bond Acceptor Count : 6
Antiproliferative Activity
Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated pyridines have revealed their potential in inhibiting the proliferation of breast, colon, and lung cancer cells. The mechanisms of action often involve interference with cellular pathways rather than direct inhibition of enzymes like dihydrofolate reductase (DHFR) .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | TBD | TBD |
| Similar Fluorinated Pyridines | L1210 (Leukemia) | <50 | Intracellular release of active metabolites |
Antiviral Activity
Recent studies have highlighted the antiviral potential of fluorinated compounds against viruses such as SARS-CoV-2 and H5N1. Compounds with similar structural features have shown promising results in inhibiting viral replication. For example, certain derivatives were evaluated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2, with some exhibiting IC50 values in the low micromolar range .
| Compound | Virus | IC50 (µM) | Inhibition Percentage at 0.5 µmol/μL |
|---|---|---|---|
| This compound | SARS-CoV-2 | TBD | TBD |
| Compound 8h (Trifluoromethyl derivative) | H5N1 | 3.669 | 93% |
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative activity of a series of fluorinated pyridines against various cancer cell lines, it was found that compounds similar to this compound exhibited significant growth inhibition. The lack of activity against DHFR suggested alternative pathways were responsible for the observed effects .
Study 2: Antiviral Mechanisms
Another investigation focused on the antiviral activity of fluorinated derivatives against SARS-CoV-2 and H5N1 influenza viruses. The study found that several compounds demonstrated significant virucidal effects by inhibiting viral replication at multiple stages. The mechanism was attributed to the inhibition of Mpro activity, essential for viral replication .
Q & A
Q. What are the common synthetic routes for preparing 2-(difluoromethoxy)-5-(2,3-difluorophenyl)pyridine, and how does its fluorinated substituent influence reaction conditions?
The compound is typically synthesized via palladium-catalyzed C–H bond arylation, leveraging the electron-deficient nature of the pyridine ring and fluorine substituents to direct regioselectivity. For example, fluorinated 2-arylpyridines undergo coupling with aryl halides under phosphine-free Pd catalysis, where electron-deficient aryl bromides (e.g., ethyl 4-bromobenzoate) are preferred due to faster oxidative addition rates . The difluoromethoxy group enhances electrophilicity at specific positions, facilitating selective functionalization. Reaction conditions often involve 2-ethoxyethanol/water at elevated temperatures (125°C), followed by purification via chromatography or crystallization .
Q. How is the structure of this compound validated in synthetic workflows?
Structural validation relies on multi-nuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and regioselectivity. High-resolution mass spectrometry (HRMS) is used to verify molecular weight, while X-ray crystallography (if applicable) resolves stereoelectronic effects of fluorine atoms on the pyridine ring . For intermediates, infrared spectroscopy (IR) and thin-layer chromatography (TLC) monitor reaction progress .
Q. What role does the difluoromethoxy group play in modulating the compound’s reactivity in cross-coupling reactions?
The difluoromethoxy (–OCF₂H) group acts as an electron-withdrawing substituent, polarizing the pyridine ring and increasing the acidity of adjacent C–H bonds. This enhances reactivity in Pd-catalyzed arylation by stabilizing transition states through charge delocalization. Additionally, steric effects from fluorine atoms direct regioselectivity to the para position relative to the substituent, as observed in analogous fluorinated pyridines .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic and thermochemical properties of this compound?
DFT calculations (e.g., B3LYP hybrid functional) model the compound’s electron density distribution, HOMO-LUMO gaps, and bond dissociation energies. Exact-exchange terms improve accuracy in predicting thermochemical properties, such as atomization energies (average deviation <2.4 kcal/mol) and ionization potentials . For fluorinated systems, gradient corrections account for non-covalent interactions (e.g., C–F···H hydrogen bonds), critical for understanding solubility and crystal packing .
Q. What mechanistic insights explain contradictions in regioselectivity during Pd-catalyzed C–H functionalization of fluorinated pyridines?
Discrepancies arise from competing electronic and steric effects. While fluorine atoms typically direct arylation to the most acidic C–H site, steric hindrance from ortho-fluorine substituents can shift selectivity. For example, 2-(3,5-difluorophenyl)pyridine derivatives exhibit exclusive arylation at the C–H bond flanked by fluorine atoms due to both electronic activation and spatial constraints . Kinetic studies using deuterium labeling or Hammett plots can resolve such contradictions by quantifying substituent effects on transition states.
Q. How do solvent and ligand choices impact the catalytic efficiency of Pd-mediated reactions involving this compound?
Polar aprotic solvents (e.g., DMF, 2-ethoxyethanol) enhance Pd catalyst stability and substrate solubility. Phosphine-free conditions (e.g., Pd(OAc)₂ with pivalic acid) minimize side reactions in electron-deficient systems. For challenging couplings, bidentate ligands (e.g., 1,10-phenanthroline derivatives) accelerate oxidative addition and reductive elimination, improving yields from ~50% to >70% .
Q. What analytical strategies address challenges in characterizing byproducts from multi-step syntheses of this compound?
Liquid chromatography-mass spectrometry (LC-MS) coupled with tandem MS/MS identifies low-abundance byproducts. For fluorinated systems, ¹⁹F NMR is indispensable for detecting fluorinated impurities, as fluorine’s high sensitivity (100% natural abundance) allows quantification at ppm levels. Computational tools (e.g., Gaussian-n methods) predict byproduct structures for targeted isolation .
Methodological Notes
- Synthetic Optimization : Screen Pd/ligand combinations (e.g., PdCl₂, Pd(dba)₂) and solvents to balance reactivity and regioselectivity .
- Computational Guidance : Use DFT-optimized geometries to design derivatives with tailored electronic properties .
- Contradiction Resolution : Combine kinetic isotope effects (KIEs) and control experiments to deconvolute electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
